molecular formula C12H10O2 B1422175 2-(Cyclopropylethynyl)benzoic acid CAS No. 1313028-09-9

2-(Cyclopropylethynyl)benzoic acid

Cat. No.: B1422175
CAS No.: 1313028-09-9
M. Wt: 186.21 g/mol
InChI Key: UCAPNHYQJXDWDX-UHFFFAOYSA-N
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Description

2-(Cyclopropylethynyl)benzoic acid is a benzoic acid derivative with the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to an ethynyl moiety, further connected to a benzoic acid core. It is a light yellow oil with a boiling point of approximately 356.7°C and a density of 1.25 g/cm³ .

Mechanism of Action

Target of Action

The primary targets of 2-(Cyclopropylethynyl)benzoic acid are pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) . These cytokines play a crucial role in the body’s immune response, particularly in inflammation and the stimulation of acute phase reactions.

Mode of Action

This compound interacts with its targets by inhibiting the expression of TNF-α, IL-1β, and IL-6 . This inhibition results in a decrease in inflammation and potentially slows the progression of diseases where these cytokines are overexpressed.

Pharmacokinetics

Its predicted density is 125±01 g/cm3 , and its predicted boiling point is 356.7±25.0 °C

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the expression of pro-inflammatory cytokines . This could result in decreased inflammation and potentially slow the progression of diseases where these cytokines are overexpressed. It has also been suggested that this compound may have anti-tumor and anti-proliferative effects .

Biochemical Analysis

Biochemical Properties

2-(Cyclopropylethynyl)benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of pro-inflammatory cytokines. It interacts with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators like prostaglandins and leukotrienes . Additionally, it has been shown to interact with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activation of NF-κB in immune cells, thereby reducing the expression of pro-inflammatory genes . This compound also affects the metabolism of arachidonic acid, leading to decreased production of inflammatory eicosanoids . In cancer cells, this compound has shown potential in inhibiting cell proliferation and inducing apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It binds to the active sites of COX and LOX enzymes, preventing the conversion of arachidonic acid to pro-inflammatory mediators . Additionally, it inhibits the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription . These interactions result in the downregulation of pro-inflammatory cytokines and other inflammatory mediators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of inflammatory pathways and reduced cellular proliferation in cancer cells . The stability and efficacy of the compound may vary depending on the experimental conditions and the specific cell types used in the studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively reduce inflammation without causing significant adverse effects . At higher doses, toxic effects such as liver damage and gastrointestinal irritation have been observed . Threshold effects have also been noted, where a minimum effective dose is required to achieve the desired anti-inflammatory effects . These findings highlight the importance of optimizing the dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of arachidonic acid. It interacts with enzymes such as COX and LOX, which are key players in the biosynthesis of prostaglandins and leukotrienes . By inhibiting these enzymes, the compound alters the metabolic flux of arachidonic acid, leading to reduced levels of pro-inflammatory eicosanoids . Additionally, it may affect other metabolic pathways related to lipid metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It is known to bind to albumin in the bloodstream, which facilitates its distribution to various tissues . The compound’s lipophilic nature allows it to easily cross cell membranes and accumulate in lipid-rich compartments . This distribution pattern is crucial for its efficacy in targeting inflammatory sites and exerting its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . It may also be found in the nucleus, where it can influence gene expression by modulating transcription factors such as NF-κB . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylethynyl)benzoic acid typically involves the following steps:

    Formation of Cyclopropylacetylene: Cyclopropylacetylene can be synthesized through the reaction of cyclopropylmethyl bromide with a strong base such as sodium amide in liquid ammonia.

    Sonogashira Coupling Reaction: The cyclopropylacetylene is then coupled with 2-iodobenzoic acid using a palladium catalyst and copper iodide in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

2-(Cyclopropylethynyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Cyclopropylethynyl)benzoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-cyclopropylethynyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-12(14)11-4-2-1-3-10(11)8-7-9-5-6-9/h1-4,9H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAPNHYQJXDWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313028-09-9
Record name 2-(2-cyclopropylethynyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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